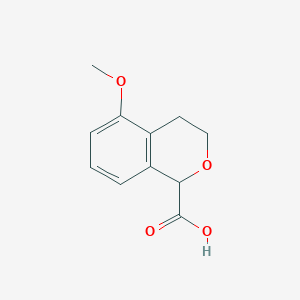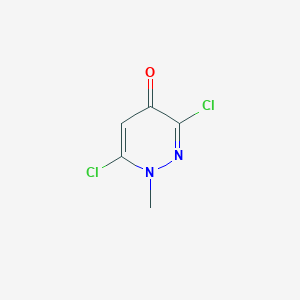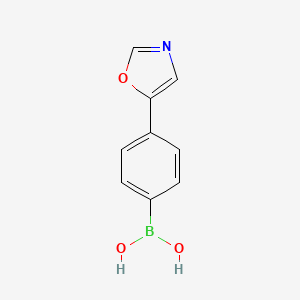
(4-(Oxazol-5-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[4-(5-oxazolyl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-(5-oxazolyl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of B-[4-(5-oxazolyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
B-[4-(5-oxazolyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
B-[4-(5-oxazolyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Mécanisme D'action
The mechanism of action of B-[4-(5-oxazolyl)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The oxazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the oxazole ring, making it less versatile in certain applications.
4-(5-oxazolyl)phenylboronic acid: Similar structure but with different substitution patterns on the phenyl ring.
Benzoxazoleboronic acid: Contains a benzoxazole ring instead of an oxazole ring, leading to different reactivity and applications.
Uniqueness
B-[4-(5-oxazolyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and oxazole functionalities. This combination allows for a broader range of chemical reactions and applications compared to similar compounds. The oxazole ring enhances its binding properties, making it particularly useful in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H8BNO3 |
|---|---|
Poids moléculaire |
188.98 g/mol |
Nom IUPAC |
[4-(1,3-oxazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6,12-13H |
Clé InChI |
TUAABQORZPZNSP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CN=CO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



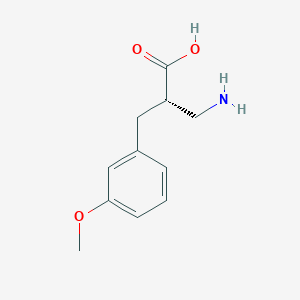
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
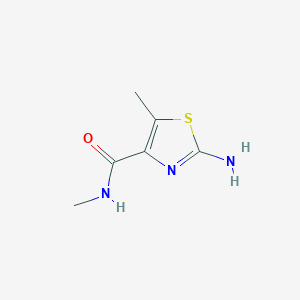
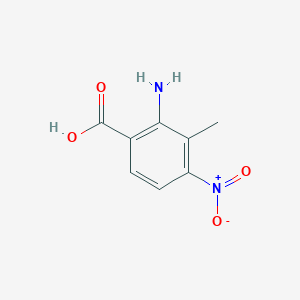
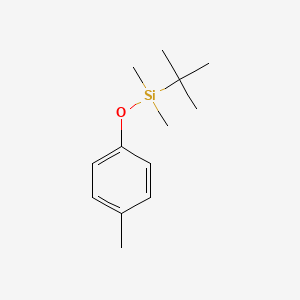
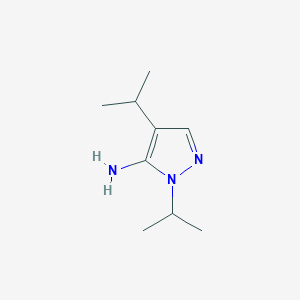
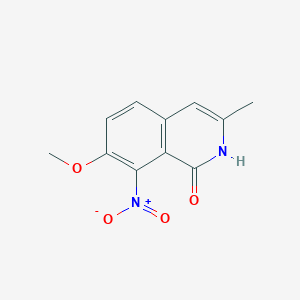

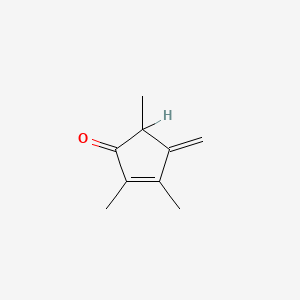
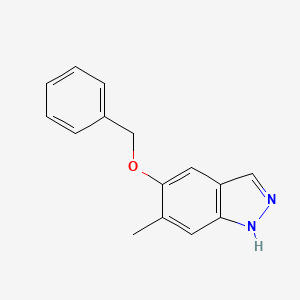
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
